molecular formula C13H21NO4 B2487798 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid CAS No. 1082207-48-4

4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Cat. No. B2487798
M. Wt: 255.314
InChI Key: RBRHRDBZSUVEAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. Through processes like amidation, Friedel-Crafts acylation, and hydration, researchers have developed methods to synthesize these compounds with reasonable overall yields, exemplified by the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a 62.4% yield (Zheng Rui, 2010).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated through various techniques, including crystallography. Studies on derivatives such as (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate have revealed differences in molecular conformation, particularly in the inclination angles of phenoxycarbonyl rings relative to the piperidine ring plane (B. Raghuvarman et al., 2014).

Chemical Reactions and Properties

Piperidine compounds undergo various chemical reactions, leading to the synthesis of potential imaging agents for CB(1) receptors, as shown in the preparation of [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide. This showcases the chemical versatility and reactivity of these compounds (J. Kumar et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of piperidine derivatives can be significantly influenced by the nature of their substituents. For instance, the synthesis and evaluation of tritium-labeled compounds for studying GABA transporter substances highlight the importance of physical characteristics in determining the suitability of these compounds for specific research applications (R. Schirrmacher et al., 2000).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity and stability, are subjects of intense study. Investigations into the electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid have provided insights into the electronic properties and reactivity of these compounds (A. Krauze et al., 2004). Additionally, spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV spectroscopy, offer detailed information on the molecular structure and dynamics of compounds like 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (V. Vitnik & Ž. Vitnik, 2015).

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry : Piperidine-4-carboxylic acid derivatives are used in organic synthesis, like in the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This process involves amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).

  • Palladium-Catalyzed CH Functionalization : These derivatives are also significant in the field of medicinal chemistry synthesis, particularly in oxindole synthesis via palladium-catalyzed CH functionalization (J. Magano et al., 2014).

  • Acetyl-CoA Carboxylase Inhibition : Novel (4-piperidinyl)-piperazine derivatives synthesized as non-selective inhibitors of ACC1/2 show potent inhibitory activities in enzyme and cell-based assays. These compounds have demonstrated the potential for reducing hepatic de novo fatty acid synthesis after oral administration (Tomomichi Chonan et al., 2011).

  • Antimicrobial Activity : Piperidine-4-carboxylic acid derivatives have been studied for their antimicrobial activity. For instance, derivatives synthesized from Ethyl piperidin-4-carboxylate showed potential antibacterial effects against various human pathogenic bacteria (Kashif Iqbal et al., 2017).

  • In Synthesis of Cardiovascular Agents : Derivatives of piperidine-4-carboxylic acid are used in the synthesis of cardiovascular active compounds, like nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid (A. Krauze et al., 2004).

  • Applications in Cancer Research : Some derivatives of piperidine-4-carboxylic acid have been evaluated as promising anticancer agents. This includes the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showing strong potential against cancer cells (A. Rehman et al., 2018).

Future Directions

The future research directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

4-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRHRDBZSUVEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

CAS RN

1082207-48-4
Record name 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid
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